molecular formula C25H27N5O2 B2794899 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(diphenylmethyl)propanamide CAS No. 946234-28-2

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(diphenylmethyl)propanamide

Cat. No.: B2794899
CAS No.: 946234-28-2
M. Wt: 429.524
InChI Key: WUPQBCDDNDBGEO-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidinone derivative featuring a tert-butyl group at the N1 position, a 4-oxo moiety, and a propanamide side chain terminated with a diphenylmethyl substituent.

Properties

IUPAC Name

N-benzhydryl-3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-25(2,3)30-23-20(16-27-30)24(32)29(17-26-23)15-14-21(31)28-22(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,16-17,22H,14-15H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPQBCDDNDBGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(diphenylmethyl)propanamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and pyrimidine intermediates, under specific conditions. Common reagents include hydrazine hydrate, formic acid, and various catalysts.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base like potassium carbonate.

    Attachment of the Diphenylmethyl Group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with diphenylmethyl chloride in the presence of a base such as sodium hydride.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with propanoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(diphenylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or aromatic positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(diphenylmethyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound is employed in the development of chemical probes for investigating cellular processes.

    Pharmaceutical Industry: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(diphenylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases or modulate the function of specific proteins involved in cellular signaling pathways. This can lead to the alteration of cellular processes, such as cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of structurally analogous compounds, focusing on substituent variations, molecular properties, and inferred biological implications.

Structural Analogues and Key Differences

Compound Name Substituent Variations Molecular Weight (g/mol) Key Features
Target Compound : 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(diphenylmethyl)propanamide Diphenylmethyl group ~495.56 (estimated) High lipophilicity; potential for CNS penetration due to bulky aromatic substituent.
Analog 1 : 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[3-(trifluoromethyl)phenyl]propanamide 3-(Trifluoromethyl)phenyl 446.41 Trifluoromethyl group introduces strong electron-withdrawing effects, possibly enhancing binding to hydrophobic enzyme pockets. Reduced steric bulk compared to diphenylmethyl.
Analog 2 : 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-methylphenyl)propanamide 4-Methylphenyl ~378.43 Methyl group increases metabolic susceptibility but improves solubility. Lower molecular weight may enhance bioavailability.
Analog 3 : 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-nitrophenyl)acetamide Acetamide chain (shorter), 4-nitrophenyl 370.36 Nitro group enhances electrophilicity, potentially increasing reactivity. Shorter chain may reduce conformational flexibility.

Hypothesized Pharmacological Implications

  • Diphenylmethyl vs. Trifluoromethylphenyl (Analog 1) : The diphenylmethyl group in the target compound likely improves blood-brain barrier penetration compared to Analog 1’s trifluoromethylphenyl group, which is smaller and more polar. However, Analog 1 may exhibit stronger target affinity in enzymes requiring electron-deficient aromatic interactions .
  • Diphenylmethyl vs. In contrast, the diphenylmethyl group in the target compound may prolong half-life but reduce aqueous solubility .
  • Propanamide vs. Acetamide (Analog 3) : The longer propanamide chain in the target compound could allow better positioning in enzyme active sites compared to Analog 3’s acetamide. The nitro group in Analog 3 might confer unintended off-target reactivity .

Research Findings and Limitations

While direct pharmacological data for the target compound are absent in the provided evidence, structural comparisons suggest:

  • The diphenylmethyl group differentiates it from analogues with smaller aryl substituents, likely optimizing tissue distribution and target engagement.
  • The tert-butyl-pyrazolo[3,4-d]pyrimidinone core is conserved across analogues, indicating shared mechanisms such as kinase inhibition or nucleotide mimicry .
  • Limitations : Experimental data (e.g., IC50, LogP) are unavailable in the referenced materials. Further studies are required to validate hypotheses on solubility, potency, and metabolic stability.

Biological Activity

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(diphenylmethyl)propanamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article explores the biological activity of this specific compound, detailing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure that includes a pyrazolo[3,4-d]pyrimidine core and a diphenylmethyl group. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions.

Property Details
IUPAC Name This compound
Molecular Formula C20H22N4O2
Molecular Weight 350.42 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives often act as inhibitors of specific kinases and enzymes involved in critical signaling pathways:

  • Inhibition of Kinases : The compound may inhibit kinase activity by binding to the ATP-binding site, leading to reduced phosphorylation of target proteins involved in cell proliferation and survival.
  • Induction of Apoptosis : By disrupting signaling pathways that promote cell survival, the compound may induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammatory responses by inhibiting cyclooxygenase enzymes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • A study demonstrated that related compounds inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .

Anti-inflammatory Effects

The anti-inflammatory properties are particularly noteworthy:

  • Research indicates that pyrazolo derivatives can reduce inflammation markers in vitro and in vivo models . This suggests potential applications in treating conditions like rheumatoid arthritis.

Case Studies

Several studies have documented the biological effects of similar compounds:

  • Study on Cancer Cell Lines : A recent investigation showed that a related pyrazolo compound reduced cell viability in various cancer cell lines (e.g., A549 lung cancer cells) by inducing apoptosis through caspase activation .
  • Inflammation Model : Another study utilized a murine model to evaluate the anti-inflammatory effects of a structurally similar derivative. Results indicated significant reductions in pro-inflammatory cytokines following treatment .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?

  • Methodological Answer : The synthesis typically begins with cyclization of precursors (e.g., pyrazole derivatives or aminocarboxamides) to form the pyrazolo[3,4-d]pyrimidine core. Critical steps include:
  • Substituent introduction : The tert-butyl group is introduced via alkylation or nucleophilic substitution under basic conditions (e.g., triethylamine) .
  • Coupling reactions : The diphenylmethylpropanamide moiety is attached using amide-bond-forming reagents (e.g., EDC/HOBt) in polar aprotic solvents like DMF .
  • Reaction optimization : Temperature (60–100°C), solvent choice (DMF, ethanol), and catalysts (palladium complexes for cross-coupling) are critical for yield and purity .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and core structure by identifying characteristic peaks (e.g., tert-butyl at ~1.4 ppm, pyrimidine carbonyl at ~160 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • FTIR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • HPLC : Assesses purity (>95% by reverse-phase C18 columns) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during multi-step synthesis?

  • Methodological Answer :
  • Solvent selection : Use DMF for solubility of intermediates or ethanol for milder conditions to reduce side reactions .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)2_2) enhance coupling efficiency in Suzuki-Miyaura reactions .
  • Temperature control : Lower temperatures (0–25°C) prevent decomposition during sensitive steps (e.g., amide bond formation) .
  • In-line monitoring : Use thin-layer chromatography (TLC) or LC-MS to track reaction progress and terminate at optimal conversion .

Q. What strategies are recommended to resolve contradictions between spectral data (e.g., NMR vs. MS) during structural elucidation?

  • Methodological Answer :
  • Cross-validation : Compare 1^1H-13^13C HSQC/HMBC NMR to confirm connectivity if MS suggests unexpected adducts .
  • Isotopic labeling : Use 15^15N-labeled analogs to clarify nitrogen environments in the pyrazolo-pyrimidine core .
  • X-ray crystallography : Resolve ambiguities by determining crystal structure, especially for stereochemical assignments .
  • Alternative ionization methods : Employ ESI vs. MALDI-MS to rule out fragmentation artifacts .

Q. How should structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents?

  • Methodological Answer :
  • Systematic substitution : Synthesize analogs with modified tert-butyl, diphenylmethyl, or propanamide groups to assess impact on bioactivity .
  • In vitro assays : Test enzyme inhibition (e.g., kinase assays) or receptor binding (SPR/BLI) to quantify potency changes .
  • Computational modeling : Use molecular docking (AutoDock) or MD simulations to predict binding modes and guide synthetic priorities .
  • Pharmacokinetic profiling : Compare logP, solubility, and metabolic stability (e.g., microsomal assays) to correlate substituents with ADME properties .

Q. What experimental approaches are used to evaluate in vivo efficacy and toxicity for this compound?

  • Methodological Answer :
  • Animal models : Use xenograft mice for anticancer activity or inflammation models (e.g., carrageenan-induced paw edema) .
  • Dose optimization : Conduct MTD (maximum tolerated dose) studies with escalating doses (10–100 mg/kg) to establish safety margins .
  • Biomarker analysis : Measure serum cytokines (ELISA) or tumor growth inhibition rates to link efficacy to molecular targets .
  • Toxicokinetics : Assess liver/kidney function (ALT, creatinine) and histopathology post-administration .

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